molecular formula C8H7NO3S B106292 Methyl 2-(sulfinylamino)benzoate CAS No. 17419-96-4

Methyl 2-(sulfinylamino)benzoate

Cat. No.: B106292
CAS No.: 17419-96-4
M. Wt: 197.21 g/mol
InChI Key: FRUAENRTIXFVFR-UHFFFAOYSA-N
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Description

Methyl 2-(sulfinylamino)benzoate is an organic compound with a complex structure that includes a benzoic acid core, a sulfinylamino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(sulfinylamino)-, methyl ester typically involves the reaction of benzoic acid derivatives with sulfinylamino compounds under specific conditions. One common method involves the esterification of benzoic acid with methanol in the presence of a catalyst, followed by the introduction of the sulfinylamino group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using benzoic acid and methanol, followed by the addition of sulfinylamino groups through catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(sulfinylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the sulfinylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzoic acid derivatives.

Scientific Research Applications

Methyl 2-(sulfinylamino)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(sulfinylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfinylamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ester group allows for easy hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-(methylamino)-, methyl ester
  • Benzoic acid, 2-amino-, methyl ester
  • Benzoic acid, 2-benzoyl-, methyl ester

Uniqueness

Methyl 2-(sulfinylamino)benzoate is unique due to the presence of the sulfinylamino group, which imparts distinct chemical reactivity and potential biological activity compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

17419-96-4

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 2-(sulfinylamino)benzoate

InChI

InChI=1S/C8H7NO3S/c1-12-8(10)6-4-2-3-5-7(6)9-13-11/h2-5H,1H3

InChI Key

FRUAENRTIXFVFR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1N=S=O

Canonical SMILES

COC(=O)C1=CC=CC=C1N=S=O

Synonyms

2-Sulfinylaminobenzoic acid methyl ester

Origin of Product

United States

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